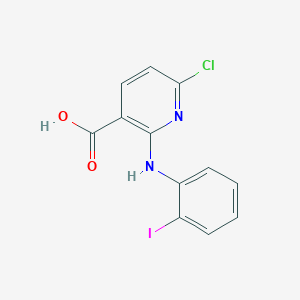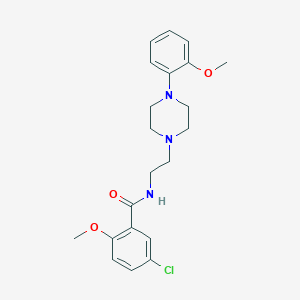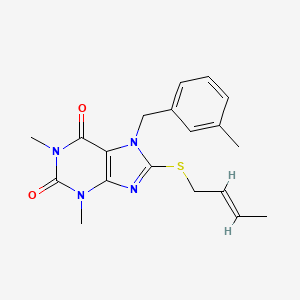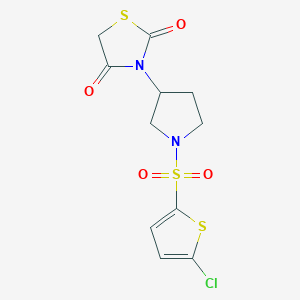
6-Chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The molecular formula for 6-Chloro-2-pyridinecarboxylic acid is C6H4ClNO2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for “this compound” is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
One area of scientific research involving similar compounds to 6-Chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid focuses on the synthesis and structural characterization of novel compounds. For example, research has been conducted on the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds through a series of chemical reactions starting from 2,3-dichloropyridine. This synthesis pathway includes hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis steps, highlighting the complex processes involved in creating new chemical entities with potential applications in various scientific fields (Yang Yun-shang, 2010).
Molecular Structure and Computational Study
Another study focused on the synthesis, crystal structure, and computational analysis of pyrazole derivatives. These compounds were examined through X-ray diffraction, density-functional-theory (DFT) calculations, and their tautomeric forms and thermodynamic properties were analyzed. Such research provides insights into the stability and reactivity of similar compounds, which could be relevant for the development of new materials or pharmaceuticals (Li-qun Shen et al., 2012).
Luminescent Properties of Coordination Compounds
Research on the luminescent properties of Nd3+-doped organic complexes, including those with pyridine derivative ligands, showcases the potential application of these compounds in the development of new luminescent materials. Such materials could have applications in optoelectronics, sensing technologies, and more. The study involved synthesizing the complex, confirming the coordination between ligands and central ions, and analyzing the complex's fluorescence spectrum and quantum efficiency (Yunxia Ye et al., 2013).
Antimicrobial Activities
Research on the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, which are structurally related to pyridine carboxylic acids, highlights the pharmaceutical applications of these compounds. Such studies are crucial for discovering new antimicrobial agents amid rising antibiotic resistance. The compounds were evaluated for their activity against various bacterial and fungal strains, demonstrating the potential of pyridine derivatives in developing new antimicrobial agents (.. R.V.Sidhaye et al., 2011).
Development of Synthesis Methods for Clinical Studies
The development of multi-kilogram-scale synthesis methods for specific pyridine derivatives, such as AZD1283, showcases the application of these compounds in clinical research. This research involves optimizing synthesis pathways for large-scale production, supporting preclinical and clinical studies. Such developments are essential for advancing new drugs through the pipeline from laboratory research to patient care (S. Andersen et al., 2013).
Wirkmechanismus
Target of Action
It’s worth noting that pyridinecarboxylic acids, which this compound is a derivative of, are known to interact with various biological targets .
Mode of Action
It’s known that pyridinecarboxylic acids can interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions .
Biochemical Pathways
Pyridinecarboxylic acids are known to be involved in a variety of biochemical processes .
Eigenschaften
IUPAC Name |
6-chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O2/c13-10-6-5-7(12(17)18)11(16-10)15-9-4-2-1-3-8(9)14/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXCAYVBCCBOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=N2)Cl)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-((Z)-2-{4-[(mesitylamino)sulfonyl]phenyl}vinyl)-3-methylisoxazol-4-yl]propanamide](/img/structure/B2808458.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2808460.png)
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2808462.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2808466.png)

![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2808468.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)

![3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-](/img/structure/B2808472.png)



